Isometamidium mesylate

Beschreibung

Historical Context of Trypanocidal Drug Discovery and Isometamidium (B1672257) Mesylate's Development

The journey to discover effective treatments for trypanosomiasis, a group of diseases affecting both humans and animals, has its roots in early 20th-century chemotherapy, particularly "dye therapy". tandfonline.com This approach was based on the observation that certain dyes used for staining microscopic specimens could also selectively kill the parasites that cause these diseases. tandfonline.com This line of inquiry led to the development of various compounds, including the phenanthridinium class, which proved to have potent trypanocidal activity. tandfonline.combeilstein-journals.org

In the 1930s and 1940s, researchers synthesized and tested numerous phenanthridine (B189435) derivatives. researchgate.net A notable early compound was dimidium bromide, which showed significant activity against Trypanosoma congolense infections in laboratory mice. tandfonline.com However, its application in the field for treating cattle was hampered by a narrow margin between effective and toxic doses, with significant liver damage being a primary concern. tandfonline.com This spurred further research to modify the dimidium molecule to enhance its therapeutic profile. tandfonline.com

These efforts involved altering the quaternizing groups of the dimidium structure. tandfonline.com Researchers found that replacing the methyl group with longer chains, such as ethyl or propyl groups, resulted in compounds that were significantly more effective against various trypanosome species, including T. congolense and T. brucei, and were also less toxic to mice. tandfonline.com This research paved the way for the development of ethidium (B1194527) bromide (also known as homidium bromide), which became a widely studied phenanthridine derivative. beilstein-journals.orgtandfonline.com

Isometamidium, a complex phenanthridine derivative, emerged from this intensive period of research and was introduced in the 1950s. fao.orgacademicjournals.org Marketed as isometamidium chloride under the trade name Samorin, it consists of an ethidium-like subunit linked to a fragment resembling the diminazene (B1218545) molecule. researchgate.netwikipedia.org It quickly became a cornerstone for the control of animal African trypanosomiasis (AAT). fao.org Research has since revealed that the commercial formulation of isometamidium is not a pure substance but a mixture of at least four distinct compounds. nih.gov The principal active component is believed to be 8-(3-m-amidinophenyl-2-triazeno)-3-amino-5-ethyl-6-phenylphenanthridinium chloride. nih.gov

Significance of Isometamidium Mesylate in Veterinary Parasitology Research

Isometamidium has been a drug of immense significance in veterinary parasitology for over half a century. fao.orgnih.gov It is one of the principal drugs used to control Trypanosoma congolense infections in livestock, which is a major constraint on agricultural production in many parts of Africa. academicjournals.orgnih.gov An estimated 35 million doses of trypanocidal drugs, including isometamidium, are administered annually to manage the disease. fao.orgnih.gov Its widespread and prolonged use in cattle, sheep, goats, camels, and horses underscores its importance as both a therapeutic and prophylactic agent. smolecule.com

The primary role of isometamidium in research has been as a tool to understand and combat AAT. evitachem.com Its effectiveness has made it a benchmark against which new potential trypanocides are measured. However, its most significant impact on the direction of veterinary parasitology research has been the widespread emergence of drug-resistant trypanosome strains. nih.govnih.gov The first reports of resistance to drugs like isometamidium appeared in the 1960s, not long after their introduction. fao.orgacademicjournals.org This has driven a substantial body of research focused on several key areas:

Detection of Resistance: Developing reliable and rapid laboratory assays to detect isometamidium-resistant trypanosome populations in the field. nih.gov

Mechanisms of Resistance: Investigating the molecular and cellular changes in trypanosomes that allow them to survive the drug. Research indicates that resistance is linked to a reduction in drug uptake by the parasite and potential changes in mitochondrial function. nih.govfao.orgresearchgate.net

Genomic Analysis: Using whole-genome sequencing to identify genetic markers associated with resistance, which can help in understanding how resistance develops and spreads. nih.govresearchgate.net

Instability of Resistance: Studies have shown that high-level resistance to isometamidium can be an unstable trait in the absence of drug pressure, suggesting that the genetic determinants for resistance may be complex. ilri.org

The challenge of isometamidium resistance continues to be a major focus, pushing researchers to explore new therapeutic strategies and ensure the continued efficacy of this vital veterinary drug. fao.orgnih.gov

Evolution of Research Perspectives on Phenanthridine Derivatives in Trypanosomiasis Control

The scientific perspective on phenanthridine derivatives for trypanosomiasis control has evolved considerably since their initial discovery. beilstein-journals.org In the mid-20th century, they were hailed as highly potent trypanocides, with compounds like ethidium and isometamidium being developed as key drugs for AAT. researchgate.nettandfonline.com

However, the research trajectory was influenced by the discovery of the mutagenic properties of some derivatives, most notably ethidium bromide, which became a standard laboratory tool for DNA visualization due to its ability to intercalate with the DNA helix. tandfonline.combeilstein-journals.org This raised concerns about the potential carcinogenicity of the entire class of compounds, which may have deterred their development for use in human medicine. beilstein-journals.org

Despite these concerns, the perspective has been reassessed in recent decades. beilstein-journals.org This shift is largely due to the long history—over 40 years—of relatively safe and effective use of isometamidium chloride in treating millions of livestock animals. beilstein-journals.orgnih.gov This real-world evidence has provided a strong argument for re-evaluating the therapeutic potential of phenanthridines. beilstein-journals.org

This renewed interest has spurred modern research into several facets of these compounds:

Mechanism of Action: While DNA intercalation is a known feature, research continues to explore the precise trypanocidal mechanisms. nih.gov Studies suggest the primary action involves the inhibition of nucleic acid synthesis and the selective targeting of the kinetoplast, a unique mitochondrial DNA structure in trypanosomes. nih.govfao.orgfunaab.edu.ng

Drug Transport: Investigations into how phenanthridines enter the trypanosome cell are crucial, especially in the context of resistance, which is often associated with decreased drug accumulation. fao.org

Broader Applications: The proven biological activity of the phenanthridine scaffold has encouraged researchers to look beyond trypanosomiasis. Recent studies have explored the potential of phenanthridine derivatives as anti-viral agents against viruses like Hepatitis C, and as anti-cancer agents, with compounds like phenanthriplatin (B610081) showing promise. researchgate.netmdpi.com

The evolution of research on phenanthridines demonstrates a cycle of discovery, concern, and renewed exploration, driven by decades of field data and advancements in molecular biology. beilstein-journals.org

Detailed Research Findings

| Research Area | Key Findings | References |

| Mechanism of Action | Isometamidium's main action is inhibiting nucleic acid synthesis by intercalating between DNA base pairs. It can selectively linearize the kinetoplast DNA minicircles unique to trypanosomes. | nih.gov |

| The kinetoplast is the primary site of isometamidium accumulation within the parasite. | fao.org | |

| The drug has a greater affinity for the kinetoplast compared to ethidium bromide and also stains other organelles like the flagellum. | nih.gov | |

| Resistance Mechanisms | Resistance in T. congolense is associated with decreased levels of drug accumulation, possibly due to increased efflux from the parasite cell. | fao.org |

| Genomic analyses of resistant strains have identified changes in genes coding for transporters and transmembrane proteins, suggesting modified drug transport. | nih.govresearchgate.net | |

| The development of full resistance in experimental settings was strongly enhanced when the host's immune response was compromised. | nih.govresearchgate.net | |

| Commercial Formulation | The commercial product Samorin is a mixture of four main components. Compound M&B4180A is considered the principal active component. | nih.gov |

| Studies testing the purified components found that none were individually more potent than the commercial mixture, nor could they bypass resistance mechanisms. | nih.gov |

Structure

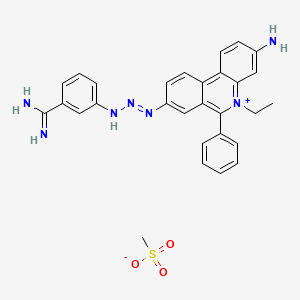

2D Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

35628-03-6 |

|---|---|

Molekularformel |

C29H29N7O3S |

Molekulargewicht |

555.7 g/mol |

IUPAC-Name |

3-[2-(3-amino-5-ethyl-6-phenylphenanthridin-5-ium-8-yl)iminohydrazinyl]benzenecarboximidamide;methanesulfonate |

InChI |

InChI=1S/C28H25N7.CH4O3S/c1-2-35-26-16-20(29)11-13-24(26)23-14-12-22(17-25(23)27(35)18-7-4-3-5-8-18)33-34-32-21-10-6-9-19(15-21)28(30)31;1-5(2,3)4/h3-17,29H,2H2,1H3,(H4,30,31,32,33);1H3,(H,2,3,4) |

InChI-Schlüssel |

SNMWNEQGAIYVQF-UHFFFAOYSA-N |

SMILES |

CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N=NNC5=CC=CC(=C5)C(=N)N)N.CS(=O)(=O)[O-] |

Kanonische SMILES |

CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N=NNC5=CC=CC(=C5)C(=N)N)N.CS(=O)(=O)[O-] |

Verwandte CAS-Nummern |

20438-03-3 (Parent) |

Synonyme |

8-(3-(m-amidinophenyl)-2-triazeno)-3-amino-5-ethyl-6-phenylphenanthridinium 8-3-m-amidinophenyl-2-triazano-3-amino-5-etheyl-6-phenylphenanthridinium chloride 8-m-amidinophenyldiazoamino-3-amino-5-methyl-6-phenylphenanthridinium chloride ISMM isometamidium isometamidium cation isometamidium chloride isometamidium chloride, monohydrochloride isometamidium ion isometamidium mesilate isometamidium mesylate isometamidium methanesulfonate phenanthridinium, 3-amino-8-(3-(3-(aminoiminomethyl)phenyl)-1-triazenyl)-5-ethyl-6-phenyl- phenanthridinium, 3-amino-8-(3-(3-(aminoiminomethyl)phenyl)-2-triazen-1-yl)-5-ethyl-6-phenyl-, methanesulfonate (1:1) Samorin trypamidium Veridium |

Herkunft des Produkts |

United States |

Mechanistic Research of Trypanocidal Action

Cellular and Molecular Targets of Isometamidium (B1672257) Mesylate in Trypanosomes

The primary target of isometamidium is the trypanosome's mitochondrion, a powerhouse not only for energy production but also for housing the unique kinetoplast DNA (kDNA). nih.govnih.gov The drug's action is multifaceted, leading to a cascade of events that ultimately result in parasite death.

Interaction with Kinetoplast DNA (kDNA) and Mitochondrial Function Disruption

Isometamidium chloride accumulates rapidly and preferentially within the trypanosome's mitochondrion, with the kinetoplast being the principal site of this accumulation. nih.govfao.org The mitochondrial genome, known as kinetoplast DNA (kDNA), is a complex network of interlocked minicircles and maxicircles, constituting a significant portion of the parasite's total genetic material. nih.gov Isometamidium's interaction with kDNA is a key aspect of its trypanocidal activity. nih.govplos.org The drug binds to the kDNA, and this interaction is believed to disrupt the structure and function of this vital genetic network. nih.govfrontiersin.org This disruption can lead to the shrinking and eventual disappearance of the kDNA network, a catastrophic event for the parasite. nih.gov Furthermore, the accumulation of the positively charged isometamidium molecule within the mitochondrion is driven by the mitochondrial membrane potential. core.ac.ukjcu.cz This process itself can disrupt mitochondrial function, creating a vicious cycle that enhances the drug's efficacy.

Inhibition of Type II Topoisomerase Activity in Kinetoplast DNA

A crucial mechanism of isometamidium's action is the selective inhibition of type II topoisomerase in the kinetoplast. nih.govfao.org This enzyme is essential for the replication of kDNA, a process that involves the release, replication, and reattachment of kDNA minicircles. nih.govox.ac.uk Isometamidium promotes the cleavage of kDNA-topoisomerase complexes, effectively trapping the enzyme on the DNA and leading to double-strand breaks in the minicircles. fao.orgnih.gov This inhibition of topoisomerase II prevents the proper replication and maintenance of the kDNA network, ultimately leading to its degradation and cell death. nih.gov The selective action on the mitochondrial topoisomerase, as opposed to its nuclear counterpart, is a key factor in the drug's specific toxicity to trypanosomes. nih.gov

Interference with DNA Replication and Transcription Processes in Parasites

Once inside the trypanosome, isometamidium interferes with the fundamental processes of DNA replication and transcription. evitachem.com This interference is a direct consequence of its interaction with DNA, particularly the kDNA. plos.org By binding to the DNA, isometamidium can physically obstruct the machinery responsible for replicating and transcribing the genetic code, leading to a halt in these essential cellular activities. This disruption of DNA synthesis is a significant contributor to the drug's trypanocidal effect. evitachem.comfunaab.edu.ng

Induction of Apoptotic Pathways in Trypanosome Cells

Research indicates that isometamidium can trigger apoptotic pathways, or programmed cell death, in trypanosomes. evitachem.com This suggests that the cellular damage inflicted by the drug, including DNA damage and mitochondrial dysfunction, activates internal signaling cascades that lead to the orderly demise of the parasite. The induction of apoptosis is a complex process that underscores the multifaceted nature of isometamidium's mechanism of action, moving beyond simple metabolic inhibition to actively promoting cell suicide. evitachem.com

Modulation of Mitochondrial Membrane Potential in Trypanosomes

The mitochondrial membrane potential (ΔΨm) is a critical factor in both the uptake of isometamidium and its mechanism of action. nih.govcore.ac.uk The accumulation of the cationic drug within the mitochondrion is driven by this potential. core.ac.uk However, isometamidium itself can modulate and, in some cases, cause a reduction in the mitochondrial membrane potential. nih.govnih.gov This alteration of the ΔΨm can have profound effects on mitochondrial function, further contributing to the drug's trypanocidal activity. Interestingly, a diminished ΔΨm has also been linked to drug resistance, suggesting a complex interplay between the drug, the mitochondrion, and the parasite's survival strategies. nih.govbiorxiv.org

Parasite-Drug Interaction Dynamics

The interaction between isometamidium and the trypanosome is a dynamic process influenced by several factors, including the parasite's cellular machinery and the physicochemical properties of the drug. Isometamidium enters the trypanosome through specific transporters in the cell membrane. evitachem.com Once inside, its journey to the mitochondrion and subsequent accumulation are key to its effectiveness.

Table 1: Research Findings on Isometamidium Mesylate's Mechanism of Action

| Research Finding | Cellular/Molecular Target | Implication for Trypanocidal Action |

|---|---|---|

| Rapid accumulation in the kinetoplast. nih.gov | Kinetoplast DNA (kDNA) | Disrupts mitochondrial genome integrity and function. |

| Inhibition of type II topoisomerase. nih.govfao.org | kDNA topoisomerase II | Prevents kDNA replication, leading to network degradation. |

| Interference with DNA replication and transcription. evitachem.com | Nuclear and kinetoplast DNA | Halts essential cellular processes for parasite survival. |

| Induction of apoptosis. evitachem.com | Apoptotic pathways | Triggers programmed cell death in the parasite. |

| Modulation of mitochondrial membrane potential. nih.govcore.ac.uk | Mitochondrial inner membrane | Affects drug uptake and overall mitochondrial function. |

Table 2: Chemical Compounds Mentioned | Compound Name | | | :--- | | this compound | | Isometamidium chloride | | Diminazene (B1218545) aceturate | | Ethidium (B1194527) bromide | | Pentamidine (B1679287) | | Suramin | | Quinapyramine | | Melarsomine | | Cymelarsan | | Homidium chloride | | Homidium bromide | | Pyrithidium bromide |

Research on Cellular Uptake Mechanisms of this compound in Trypanosomes

The entry of isometamidium into the trypanosome is a critical first step for its cytotoxic action and is understood to be a complex, multi-stage process rather than simple diffusion. Research indicates that the drug's uptake is mediated by specific protein transporters located on the parasite's plasma membrane. evitachem.comnih.govresearchgate.net Studies using both radiolabelled isometamidium and its intrinsic fluorescence have demonstrated that the uptake process is saturable, a characteristic of carrier-mediated transport. nih.govresearchgate.net This transport system exhibits a high affinity for the drug. nih.gov

Once across the plasma membrane, isometamidium rapidly accumulates within the parasite's single, large mitochondrion, with the kinetoplast—the condensed mitochondrial DNA—being the primary site of concentration. fao.orgnih.gov This compartmentalization is not a passive process; it is significantly driven by the mitochondrial membrane potential (ΔΨmito). nih.gov A higher mitochondrial membrane potential facilitates greater accumulation of the drug. nih.gov This was demonstrated in studies where agents that disrupt mitochondrial function and reduce the membrane potential also caused a parallel inhibition of isometamidium uptake. nih.gov

The mechanism of cellular uptake is a key factor in drug resistance. fao.org Trypanosome populations that are resistant to isometamidium consistently demonstrate a reduced accumulation of the drug compared to sensitive strains. fao.orgcambridge.orgcgiar.org This reduced net uptake appears to be multifactorial. Kinetic studies on Trypanosoma congolense have shown that while the affinity of the transporter for the drug (Km) does not significantly differ between sensitive and resistant populations, the maximal rate of uptake (Vmax) is substantially lower in resistant trypanosomes. fao.orgnih.gov Furthermore, there is evidence of an energy-dependent efflux system that actively pumps the drug out of the cell, and this process may be enhanced in resistant parasites. nih.govfao.org Therefore, resistance is associated with a shift in the balance between drug influx and efflux, governed by changes in transporter efficacy and mitochondrial function. nih.govfao.orgnih.gov Genomic analyses of resistant T. congolense have identified genetic changes in genes coding for transporters, such as ABC transporters and a Drug/Metabolite Transporter (DMT), suggesting that modifications to these transport systems underlie the resistance phenotype. researchgate.net

Table 1: Kinetic Parameters of Isometamidium Uptake in Trypanosoma congolense

| T. congolense Population Sensitivity | Km (µM) | Vmax (pmol/min per 10⁸ cells) | Correlation with Drug Sensitivity | Reference |

| Highly Sensitive | 0.35 - 0.87 | 216 | Vmax is directly correlated with sensitivity | nih.gov |

| Intermediate Sensitivity | 0.35 - 0.87 | 104 | Vmax is directly correlated with sensitivity | nih.gov |

| Low Sensitivity | 0.35 - 0.87 | 37 | Vmax is directly correlated with sensitivity | nih.gov |

| Resistant | 0.35 - 0.87 | 17 | Vmax is directly correlated with sensitivity | nih.gov |

Binding Affinity Research with Parasite Cellular Components (e.g., DNA, Plasma Proteins)

Upon entering the trypanosome and accumulating in the mitochondrion, the primary intracellular target of isometamidium is the parasite's DNA, particularly the kinetoplast DNA (kDNA). fao.orgnih.gov The kDNA is a unique and complex network of thousands of interlocked DNA minicircles and a smaller number of maxicircles, and its replication is essential for the parasite's survival. nih.gov Isometamidium binds to this DNA with high affinity. nih.govresearchgate.net This interaction is believed to be the mainspring of its trypanocidal effect. fao.org

Research suggests that the binding of isometamidium to DNA occurs via two distinct mechanisms. gla.ac.uk A strong binding interaction is attributed to the intercalation of the planar phenanthridine (B189435) ring of the drug between the base pairs of the DNA helix. gla.ac.uksmolecule.com A second, weaker form of binding involves electrostatic interactions between the cationic drug molecule and the negatively charged phosphate (B84403) groups of the DNA backbone. gla.ac.uk The consequence of this high-affinity binding is the disruption of critical DNA functions. Specifically, isometamidium is a potent inhibitor of mitochondrial type II topoisomerase. cgiar.orgnih.gov This enzyme is vital for the replication of the kDNA network; by inhibiting it, isometamidium prevents the decatenation and segregation of replicated minicircles, leading to the shrinking of the kDNA network and ultimately, cell death. nih.gov The drug also enters the nucleus and binds to nuclear DNA, where it can inhibit enzymes such as DNA and RNA polymerases. cgiar.orgnih.gov

Beyond its interaction with nucleic acids, isometamidium also binds to proteins. Studies on lysates from T. congolense demonstrated that the drug's binding sites are associated with macromolecular species that are susceptible to disruption by proteolysis, indicating protein involvement. nih.govresearchgate.net In the host's bloodstream, a significant portion of circulating isometamidium is bound to serum proteins. In cattle, it has been found that approximately 95-99% of the drug is bound to proteins, with one of the main binding proteins suggested to be a dimer of bovine serum albumin. gla.ac.uk The percentage of protein binding activity in buffalo calves was observed to be between 89% and 93%. cabidigitallibrary.org This binding to host proteins can influence the bioavailability of the free, active drug to the parasite.

Table 2: Summary of Isometamidium Binding Interactions

| Cellular Component | Binding Mechanism(s) | Key Research Finding | Consequence of Binding | Reference(s) |

| Kinetoplast DNA (kDNA) | Intercalation; Electrostatic interaction | High-affinity binding to A-T rich regions. nih.gov | Inhibition of type II topoisomerase, leading to failed kDNA replication and cell death. fao.orgnih.gov | nih.govfao.orgnih.govgla.ac.uk |

| Nuclear DNA | Intercalation | Binds to nuclear DNA, though the primary target is kDNA. nih.gov | Inhibition of DNA and RNA polymerases. cgiar.org | cgiar.orgnih.gov |

| Host Serum Proteins | Non-covalent binding | 95-99% of drug bound in cattle serum; main binder suggested to be a bovine serum albumin dimer. gla.ac.uk | Affects drug bioavailability. | gla.ac.ukcabidigitallibrary.org |

| Trypanosome Proteins | Not fully characterized | Binding sites in cell lysates are disrupted by proteolysis. nih.gov | Contributes to the overall drug-parasite interaction. | nih.govresearchgate.net |

Research on Drug Resistance Mechanisms in Trypanosomes

Biochemical and Molecular Basis of Isometamidium (B1672257) Mesylate Resistance

Research into the mechanisms underlying isometamidium mesylate resistance in trypanosomes has revealed a multi-faceted interplay of biochemical and genetic factors. Key areas of investigation have focused on how the parasite limits the drug's access to its intracellular target and how it adapts to the drug's effects.

A primary mechanism of resistance to isometamidium in Trypanosoma congolense is a marked decrease in the intracellular accumulation of the drug. fao.orgnih.gov Studies have consistently shown that resistant strains of trypanosomes accumulate significantly less isometamidium compared to their drug-sensitive counterparts. fao.orgnih.gov This reduction in drug uptake has been confirmed through various methods, including flow cytometry and ex vivo uptake assays. nih.govnih.gov

The kinetics of isometamidium uptake have been shown to follow a Michaelis-Menten model, with resistant populations of T. congolense exhibiting significantly lower maximal uptake rates (Vmax) than sensitive populations. fao.orgnih.gov Interestingly, no significant correlation was found between the Michaelis constant (Km) and drug sensitivity, suggesting that the number or efficiency of transporters, rather than their affinity for the drug, is the primary determinant of uptake. nih.gov Pulse-chase experiments have further elucidated this by identifying two compartments for drug accumulation: one with freely diffusible drug that is similar between resistant and sensitive populations, and another with retained drug, the magnitude of which is variable and correlates with drug sensitivity. nih.gov

This decreased accumulation effectively lowers the concentration of the drug at its primary target, the kinetoplast DNA (kDNA) within the mitochondrion, thereby allowing the parasite to survive in the presence of otherwise lethal drug concentrations. fao.org

The reduced intracellular accumulation of isometamidium in resistant trypanosomes points to the involvement of transporter proteins, which may either decrease the influx or increase the efflux of the drug. fao.org While direct evidence for increased efflux has been described as indirect, the balance between influx and efflux is considered a critical factor. fao.org

Genomic analyses of isometamidium-resistant T. congolense have identified shifts in the read depth at heterozygous loci in genes that code for various transporters and transmembrane proteins. nih.govresearchgate.net This suggests that alterations in these genes may contribute to the resistant phenotype by modifying the transport of the drug. nih.gov One particular area of interest has been the potential role of ATP-binding cassette (ABC) transporters. nih.gov A study identified a GAA triplet insertion in a gene coding for an ABC transporter in several isometamidium-resistant T. congolense strains. nih.govnih.gov This insertion, which results in an extra lysine (B10760008) residue in the predicted protein, was consistently found in resistant clones. nih.gov However, this specific insertion is not present in all resistant strains, indicating that other mechanisms and other transporter proteins are also involved in conferring resistance. nih.gov

The P2 aminopurine transporter, encoded by the TbAT1 gene, is a known route of entry for diamidine drugs like diminazene (B1218545) and pentamidine (B1679287) in T. brucei. mdpi.com While its role in isometamidium uptake is less clear, alterations in transporter proteins, in general, are a recognized mechanism of drug resistance in trypanosomes. fao.org

The mitochondrion is a key target for isometamidium, and alterations in its function are a significant factor in resistance. fao.orgplos.org A crucial element is the mitochondrial membrane potential (ΔΨm), which is the electrochemical gradient across the inner mitochondrial membrane. nih.gov This potential is a driving force for the accumulation of cationic drugs like isometamidium into the mitochondrion. mdpi.com

Studies in T. congolense have demonstrated a direct correlation between a reduced mitochondrial membrane potential and decreased sensitivity to isometamidium. nih.gov Agents that disrupt mitochondrial function and lower the ΔΨm also inhibit the uptake of isometamidium. nih.gov In isometamidium-resistant T. congolense, a diminished ΔΨm has been observed, leading to reduced accumulation of the drug within the mitochondrion. nih.gov

In T. brucei, high-level resistance to isometamidium has been linked to a significant reduction in the mitochondrial membrane potential. plos.org This reduction is often accompanied by the loss of kinetoplast DNA (kDNA), the drug's primary target. plos.org The loss of kDNA is made possible by mutations in mitochondrial proteins, such as the γ subunit of the F1Fo-ATPase. plos.org These mutations appear to be a critical adaptation that allows the trypanosome to survive without a functional kinetoplast, a state that is normally lethal, and confers high levels of resistance. plos.org

Table 1: Research Findings on this compound Resistance Mechanisms

| Mechanism | Organism | Key Findings | References |

|---|---|---|---|

| Decreased Drug Accumulation | T. congolense | Resistant strains show significantly lower intracellular drug levels. Lower Vmax for drug uptake observed in resistant populations. | fao.orgnih.gov |

| Efflux Pumps & Transporters | T. congolense | Genomic analyses show shifts in genes for transporters. A GAA insertion in an ABC transporter gene is linked to resistance in some strains. | nih.govnih.govnih.gov |

| Mitochondrial Alterations | T. congolense | Reduced mitochondrial membrane potential (ΔΨm) correlates with resistance and decreased drug accumulation. | nih.govnih.gov |

The biochemical changes observed in resistant trypanosomes are underpinned by specific genetic alterations. Whole-genome sequencing and other genetic analyses have begun to uncover the genetic basis of isometamidium resistance.

In T. congolense, genomic comparisons between sensitive and resistant lines have revealed shifts in allele frequencies at heterozygous loci within genes coding for transporters and transmembrane proteins. nih.gov This suggests that selection for specific alleles at these loci is a key mechanism for developing resistance. Furthermore, a specific triplet (GAA) insertion in a gene encoding a putative ATP-binding cassette (ABC) transporter has been identified as a genetic marker for resistance in a number of T. congolense strains. nih.gov This insertion leads to an extra lysine in the protein sequence and is consistently associated with the resistant phenotype in the strains studied. nih.gov However, not all resistant strains carry this specific mutation, indicating genetic heterogeneity in resistance mechanisms. nih.gov

In T. brucei, a key genetic determinant of high-level isometamidium resistance is a mutation in the nuclearly encoded γ subunit of the F1Fo-ATPase. plos.org This mutation is sufficient to confer high levels of resistance and leads to a reduced mitochondrial membrane potential and the loss of kDNA. plos.org This demonstrates that a single point mutation in a critical gene can lead to a profound resistance phenotype. Comparative differential display analysis has also been employed to identify genes that are differentially expressed between sensitive and resistant T. congolense clones, providing another avenue for discovering genetic determinants of resistance. cgiar.org

Alterations in Mitochondrial Function and Membrane Potential as Resistance Factors

Evolution and Spread of this compound Resistance in Trypanosome Populations

The development of resistance is not only a laboratory phenomenon but a significant and evolving problem in the field. Understanding how resistance emerges, stabilizes, and spreads within trypanosome populations is critical for managing the effectiveness of isometamidium.

Field studies have been instrumental in documenting the emergence and stability of isometamidium resistance in livestock. In Ethiopia, research on cloned populations of T. congolense showed that the drug-resistant phenotype remained stable over a four-year period. fao.org This stability is a significant concern, as it means that resistance, once established in a population, is unlikely to revert to sensitivity even in the absence of drug pressure.

Experiments involving the induction of resistance in animal models have provided further insights. In one study, a sensitive strain of T. congolense was induced to full resistance in immunosuppressed mice over a period of five months with gradually increasing doses of isometamidium. nih.govnih.gov The resulting resistant parasites maintained their resistant phenotype for at least six months without any drug pressure. nih.govnih.gov Notably, in immunocompetent animals, resistance did not develop even after two years of drug pressure, suggesting that the host's immune status plays a critical role in the development of high-level resistance. nih.govnih.gov

Field surveys in various African countries have confirmed the presence of isometamidium-resistant trypanosome populations in cattle. nih.govnih.gov For example, a study in western Ethiopia identified villages where isometamidium treatment was ineffective, demonstrating the clinical reality of resistance. nih.gov Similarly, research in Burkina Faso detected resistance to isometamidium in Trypanosoma vivax in several villages. nih.gov These field observations underscore the widespread nature of the problem and the urgent need for strategies to mitigate the spread of resistance.

Table 2: Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Diminazene |

| Pentamidine |

In Vitro and In Vivo Models for Inducing and Characterizing Resistance

The study of resistance to this compound relies heavily on experimental models that allow for the induction and subsequent characterization of the resistant phenotype. Both laboratory-based (in vitro) and animal (in vivo) models have been instrumental in advancing the understanding of how trypanosomes adapt to and survive drug pressure.

In vivo models, primarily using mice, have been a cornerstone of isometamidium resistance research. Resistance can be induced by repeatedly treating infected mice with subcurative amounts of the drug over an extended period. asm.org In one such study, this method of repeated subcurative treatment of Trypanosoma congolense-infected mice over 11 months resulted in a 94-fold increase in resistance to isometamidium. asm.org Another experiment using a similar methodology produced a clone of T. congolense that was 200-fold more resistant to the drug. cgiar.org

A critical factor influencing the development of resistance in vivo is the host's immune status. Research has demonstrated that the development of full resistance is significantly enhanced when the host's immune response is compromised. nih.govresearchgate.net In studies using immunosuppressed mice, a sensitive strain of T. congolense acquired full resistance to isometamidium within three to five months of induction with gradually increasing drug concentrations. nih.govresearchgate.netnih.gov This induced resistance was shown to be a stable phenotype, persisting even after a six-month period without any drug pressure. nih.govresearchgate.netnih.gov Conversely, in immunocompetent animal models, parasites failed to acquire high levels of resistance even when subjected to drug pressure for over two years, suggesting the host immune system plays a key role in preventing the establishment of resistant parasite populations. nih.govresearchgate.netnih.gov

Once resistance is established in vivo, it can be characterized through various methods. In vitro assays, which often use metacyclic trypanosomes derived from cultures, are valuable tools for determining the drug sensitivity profile of a given trypanosome population. researchgate.netfao.org These laboratory tests have been shown to correlate well with observations from the field and results from animal models. asm.org

Table 1: Summary of In Vivo Models for Isometamidium Resistance Induction

| Host Model | Trypanosome Species | Induction Method | Duration | Outcome | Reference |

|---|---|---|---|---|---|

| Mice | T. congolense (clone IL 1180) | Repeated subcurative treatment | 11 months | 94-fold increase in resistance | asm.org |

| Mice | T. congolense | Continued subcurative treatment | Not specified | 200-fold increase in resistance | cgiar.org |

| Immunosuppressed Mice | T. congolense (strain MSOROM7) | Gradually increasing drug concentrations | 3-5 months | Acquired full resistance; stable for 6 months post-induction | nih.govresearchgate.netnih.gov |

Cross-Resistance Research with Other Trypanocidal Agents

An important area of investigation is the phenomenon of cross-resistance, where resistance to one trypanocidal drug confers resistance to other, often chemically related, compounds. Research into cross-resistance associated with isometamidium is crucial for informing treatment strategies, particularly when selecting alternative drugs to treat resistant infections.

Laboratory studies have demonstrated that the induction of high-level resistance to isometamidium in T. congolense is concurrently associated with the development of resistance to other major trypanocides. asm.org A key study that induced a 94-fold increase in isometamidium resistance in a clone of T. congolense also systematically evaluated the resulting changes in susceptibility to other agents. asm.org

The most significant cross-resistance was observed with homidium chloride . The 94-fold increase in isometamidium resistance was associated with a 33-fold increase in resistance to homidium. asm.org This strong correlation is consistent with field observations and is likely due to the structural similarities between the two phenanthridine (B189435) drugs, which may share common mechanisms of uptake and efflux. asm.orgplos.org

Cross-resistance was also noted with quinapyramine , a quinoline-pyrimidine compound. The development of high-level isometamidium resistance corresponded to a 4.2-fold increase in resistance to quinapyramine. asm.org

The relationship with diminazene aceturate , an aromatic diamidine, is more complex. The same study found that a 94-fold increase in isometamidium resistance led to a more moderate 3.4-fold increase in resistance to diminazene. asm.org This lower level of cross-resistance supports the rationale for using diminazene as a "sanative" drug to treat infections that have become resistant to isometamidium. asm.org Other research corroborates this, with some studies finding no cross-resistance between diminazene and isometamidium. cirad.fr Further supporting a distinct mechanism, studies on T. evansi and T. equiperdum clones selected for diminazene resistance showed they were not cross-resistant to isometamidium. capes.gov.br

Table 2: Cross-Resistance Associated with a 94-fold Increase in Isometamidium Resistance in T. congolense

| Trypanocidal Agent | Chemical Class | Fold-Increase in Resistance (CD₅₀) | Reference |

|---|---|---|---|

| Homidium chloride | Phenanthridine | 33.0 | asm.org |

| Quinapyramine sulfate | Quinoline-pyrimidine | 4.2 | asm.org |

| Diminazene aceturate | Aromatic diamidine | 3.4 | asm.org |

Data derived from a study by Peregrine et al. (1997) on T. congolense clone IL 1180. asm.org

Pharmacokinetic Research in Animal Models

Absorption and Bioavailability Studies in Non-Human Subjects

Research into the absorption of isometamidium (B1672257) following intramuscular administration reveals significant variations across different animal species. In cattle, pharmacokinetic studies show that the drug is rapidly detectable in the serum. researchgate.netnih.gov One study reported a mean maximum serum concentration (Cmax) of 20 ng/ml, which was reached quickly and then declined to less than 10 ng/ml within two hours. researchgate.netnih.gov Another comprehensive study in cattle found considerable individual variability in absorption, with a mean Cmax of 111 ng/ml (range: 37-197 ng/ml) and a mean time to maximum concentration (Tmax) of just 36 minutes (range: 20-60 minutes). nih.gov A more recent study in 2025 observed a peak plasma concentration of 488.57 µg/L (ng/ml) at 1 hour post-administration. nih.gov

Comparative studies between sheep and goats highlight species-specific differences in absorption rates. researchgate.netkalro.org While the mean Cmax values were similar between the two species, the Tmax in goats was significantly longer at 12.7 hours, suggesting a slower rate of drug absorption from the injection site compared to sheep. researchgate.netkalro.org This slower absorption in goats is a key differentiator in its pharmacokinetic profile. researchgate.net

| Animal Species | Mean Cmax (Maximum Concentration) | Mean Tmax (Time to Maximum Concentration) | Source |

|---|---|---|---|

| Cattle | 20 ng/ml | < 2 hours | researchgate.netnih.gov |

| Cattle | 111 ng/ml (Range: 37-197 ng/ml) | 36 minutes (Range: 20-60 minutes) | nih.gov |

| Goats | Similar to Sheep | 12.7 hours | researchgate.netkalro.org |

| Sheep | Similar to Goats | Not specified (shorter than goats) | researchgate.netkalro.org |

In contrast, parenteral routes yield higher, though often incomplete, bioavailability. Following intramuscular (IM) administration in goats, the absolute bioavailability was found to be low, averaging just 27%. researchgate.net This low systemic availability is attributed to the extensive binding of the drug at the injection site, which forms a depot and slows its release into circulation. researchgate.netcabidigitallibrary.org In cattle, IM administration results in a higher absolute bioavailability of 65.7%. nih.gov The absorption kinetics in cattle appear to be complex, with both fast and slow components, reflecting an initial rapid release followed by a prolonged absorption from the injection site depot. nih.gov

Intravenous (IV) administration, by definition, provides 100% bioavailability, leading to significantly higher initial plasma concentrations compared to the IM route. In cattle, IV injection results in peak plasma levels that are 20 to 30 times higher than those achieved with IM administration. iaea.org This highlights the profound impact of the administration route on the amount of drug that reaches the systemic circulation. iaea.org

Comparative Absorption Profiles Across Animal Species

Distribution and Tissue Localization Research

Once in the systemic circulation, isometamidium distributes extensively into various tissues, with a marked affinity for specific organs. fao.org The primary sites of drug accumulation and persistence are the liver and kidneys, along with the local tissues at the site of intramuscular injection. researchgate.netnih.govfao.org

In cattle, high concentrations of the drug are maintained in the liver, kidneys, and at the injection site for at least six weeks following IM administration. researchgate.netnih.gov Studies using radiolabeled isometamidium in lactating cows found that peak concentrations in the liver and kidney were 7.1 mg/kg and 5.8 mg/kg, respectively, occurring 72 hours post-injection. fao.org The elimination half-lives from these organs were calculated to be 25 days for the liver and 35 days for the kidney, indicating very slow clearance. fao.org

Similar distribution patterns are observed in other species. In goats, appreciable concentrations of isometamidium were still detectable in the liver (6.78 µg/g) and kidney (3.26 µg/g) 12 weeks after intravenous administration. researchgate.net However, the drug was not found in adipose tissue, the spleen, or general skeletal muscle, suggesting a selective distribution. researchgate.net In rats and mice, fluorescence microscopy has shown that the drug or its metabolites accumulate in the liver and kidneys for about a week after either subcutaneous or intravenous administration. oup.com

| Animal Species | Tissue | Concentration | Time Post-Administration | Source |

|---|---|---|---|---|

| Goats | Liver | 6.78 µg/g | 12 weeks | researchgate.net |

| Goats | Kidney | 3.26 µg/g | 12 weeks | researchgate.net |

| Cattle | Liver | 7.1 mg/kg | 72 hours | fao.org |

| Cattle | Kidney | 5.8 mg/kg | 72 hours | fao.org |

The interaction of a drug with plasma proteins is a crucial pharmacokinetic parameter, as it is generally the unbound, or free, fraction of the drug that is pharmacologically active and available to distribute into tissues. researchgate.netnih.gov Research conducted in calves using the equilibrium dialysis technique has shown that isometamidium exhibits a high degree of plasma protein binding (PPB). researchgate.net

Studies have reported the percentage of PPB activity for isometamidium to be in the range of 86.71% to 93.03%. researchgate.netresearchgate.net One study in buffalo calves found PPB percentages between 89% and 93%. cabidigitallibrary.orgresearchgate.net This high level of binding means that a large proportion of the drug in the bloodstream is bound to proteins like albumin, acting as a circulating reservoir. This extensive binding reduces the concentration of free drug available for therapeutic action at any given moment but contributes to the drug's long duration of action by slowing its elimination from the body. researchgate.netnih.gov The high percentage of PPB is considered a significant factor in the drug's pharmacokinetic profile, influencing its distribution and persistence. researchgate.net

A key feature of isometamidium's pharmacokinetics, particularly after intramuscular administration, is the formation of a drug depot at the injection site. researchgate.netfao.orgcabidigitallibrary.org This local depot consists of drug that has bound extensively to tissue components, leading to its slow and sustained release into the systemic circulation. nih.govcabidigitallibrary.org This phenomenon is considered the primary reason for the drug's prolonged prophylactic effect. oup.comcapes.gov.br

Research in mice and rats has demonstrated the critical importance of this primary depot. oup.com In mice, fluorescence from the drug could be detected at the subcutaneous injection site for up to 10 weeks. oup.com An experiment in rats showed that a subcutaneous dose protected them for 16 weeks; however, if the injection site (the tail) was amputated 24 hours after administration, the protection period was reduced to only one week. oup.com This provides direct evidence that the injection site depot is of prime importance for prophylaxis. oup.comcapes.gov.br In cattle, the half-life of residues at the injection site was calculated to be 39 days. fao.org

In addition to the primary depot at the injection site, secondary drug depots are formed in organs where the drug accumulates to high concentrations, such as the liver and kidneys. nih.govoup.com These systemic depots also contribute to the long residence time of the drug in the body, releasing it slowly back into circulation. oup.com The combination of a significant primary depot at the site of injection and secondary depots in the liver and kidneys explains the sustained drug availability and long-lasting protective action of isometamidium. nih.gov

Investigations into Plasma Protein Binding and its Impact on Drug Availability

Metabolism Studies in Non-Human Biological Systems

Investigations into the metabolism of isometamidium have been conducted to identify how the parent drug is transformed within biological systems. These studies are fundamental to understanding its mechanism of action and persistence in the body.

Identification and Characterization of Isometamidium Mesylate Metabolites

The metabolism of isometamidium has not been exhaustively studied, but research has successfully identified several metabolites in different animal models. fao.org Early studies in rats and cattle did not detect metabolites in the blood, which was partly attributed to the limitations of analytical methods at the time. fao.org However, more recent and sensitive techniques have provided new insights.

In studies using isolated rat hepatocytes, two potential metabolites of isometamidium (ISM) were identified using liquid chromatography-mass spectrometry. nih.gov These were proposed to be a mono-acetyl derivative and an oxidized metabolite, referred to as SII. nih.gov This was the first time the hepatic metabolism of ISM was demonstrated. nih.gov

In cattle, analysis of samples from animals treated with radiolabelled isometamidium revealed that the metabolites present in plasma, urine, the injection site, liver, and kidney were qualitatively similar to the components found in the parent drug formulation, with the exception that homidium was not detected. fao.org Isometamidium was the primary component at the injection site and in the kidney, but not in the liver. fao.org Research determined that the parent isometamidium compound accounts for only 20% and 16% of the total residue in the liver and kidney, respectively. fao.org

Further analysis of tissues from cattle treated with isometamidium identified several components contributing to the total residue. fao.org In pooled plasma samples, isometamidium represented 47.8% of the total radioactivity, with other components being a purple isomer and/or a bis-compound (38.6%), pseudo-isometamidium (10.8%), and unknown metabolites (2.7%). fao.org The composition of residues was also characterized in urine and other tissues, showing a complex profile of related substances. fao.org

Table 1: Identified Metabolites and Components of Isometamidium in Animal Models

| Metabolite/Component | Animal Model/System | Source(s) |

|---|---|---|

| Mono-acetyl derivative (putative) | Rat (isolated hepatocytes) | nih.gov |

| Oxidized metabolite (SII) (putative) | Rat (isolated hepatocytes) | nih.gov |

| Purple isomer and/or bis-compound | Cattle | fao.org |

| Pseudo-isometamidium | Cattle | fao.org |

Hepatic Metabolism and Enzyme Induction Research

The liver is a primary site for drug metabolism. longdom.orgfocusontoxpath.com Research using isolated rat hepatocytes has been pivotal in demonstrating the hepatic metabolism of isometamidium. nih.gov Studies have also investigated how the rate of this metabolism can be altered by enzyme induction, a process where exposure to certain chemicals increases the activity of drug-metabolizing enzymes. nih.govfocusontoxpath.com

Pre-treatment of rats with specific enzyme inducers was found to significantly increase the metabolism of isometamidium to its oxidized metabolite (SII). nih.gov The compounds used as inducers included 3-methylcholanthrene, phenobarbitone (PB), and the pyrethroid pesticide deltamethrin. nih.gov

The study quantified the extent of this induction:

3-methylcholanthrene was the most powerful inducer, causing a 19.5-fold increase in the formation of the SII metabolite after one hour of exposure compared to control hepatocytes. nih.gov

Deltamethrin pre-treatment resulted in a 10.2-fold induction. nih.gov

Phenobarbitone pre-treatment led to an 8.2-fold induction. nih.gov

Table 2: Induction of Isometamidium Metabolism in Rat Hepatocytes

| Inducing Agent | Fold Increase in SII Metabolite Formation | Source(s) |

|---|---|---|

| 3-methylcholanthrene | 19.5 | nih.gov |

| Deltamethrin | 10.2 | nih.gov |

Elimination Pathways Research in Animal Models

The elimination of isometamidium from the body occurs through various pathways and at different rates depending on the animal species and the route of administration. The drug's tendency to bind extensively to tissues plays a significant role in its long persistence in the body. nih.gov

In female rats given a single oral dose, there was minimal absorption, and by day 7, approximately 99% of the administered dose had been excreted in the feces. fao.org Further studies in rats fed a diet containing isometamidium residues from bovine tissues confirmed poor bioavailability, with cumulative fecal excretion reaching between 89.85% and 92.69% for different study groups. fao.org

In cattle, the elimination profile is characterized by long half-lives in tissues. fao.org Following intramuscular administration of radiolabeled isometamidium, the elimination half-lives from the liver and kidney were found to be 25 and 35 days, respectively. fao.org A separate pharmacokinetic study in cattle reported a mean terminal elimination phase half-life of 135 hours after intravenous administration and 286 hours following intramuscular administration. nih.gov

Analysis of urine from treated cattle showed that isometamidium was a major component. fao.org Two days after treatment, isometamidium accounted for 71.5% of the compounds in the chromatogram of pooled urine samples, with the remainder consisting of the purple isomer/bis-compound (13.9%), pseudo-isometamidium (7.4%), and unknown metabolites (7.1%). fao.org Over time, the proportion of parent isometamidium in the liver and kidney decreases while the proportions of its related isomers and metabolites increase. fao.org For instance, in the liver, the proportion of isometamidium decreased from 47.8% on day 3 to 27.2% by day 30. fao.org In the kidney, the proportion of isometamidium fell from 38.4% on day 3 to 21.7% by day 30, while the levels of the purple isomer and pseudo-isometamidium increased. fao.org

Table 3: Elimination Half-Life of Isometamidium in Cattle

| Administration Route | Parameter | Value | Source(s) |

|---|---|---|---|

| Intravenous | Terminal Elimination Half-Life (mean) | 135 hours | nih.gov |

| Intramuscular | Terminal Elimination Half-Life (mean) | 286 hours | nih.gov |

| Intramuscular | Elimination Half-Life (Liver) | 25 days | fao.org |

Drug Discovery and Formulation Research

Structure-Activity Relationship (SAR) Studies for Trypanocidal Efficacy

The trypanocidal action of isometamidium (B1672257) is attributed to its phenanthridine (B189435) ring structure, which it shares with other trypanocides like homidium bromide. evitachem.com Isometamidium itself is a complex mixture of isomers, with research indicating that one particular isomer exhibits greater trypanocidal activity than the others. researchgate.net

Structure-activity relationship (SAR) studies are crucial in elucidating which parts of the isometamidium molecule are essential for its parasiticidal effects. These studies involve synthesizing and testing analogues with modifications to the core structure to identify key functional groups and structural features that govern its potency. For instance, the introduction of nitrogen atoms into the aromatic rings of similar compounds can alter lipophilicity and polarity, potentially affecting their ability to cross biological membranes. acs.org

Research into other trypanocidal compounds, such as 7-deazapurine nucleosides, has shown that specific substitutions can significantly impact their activity against various Trypanosoma species, including those resistant to isometamidium. acs.orgresearchgate.net These findings, while not directly on isometamidium, provide valuable insights into the principles of SAR that can be applied to the design of more effective isometamidium analogues. The goal of these studies is to create molecules with enhanced efficacy, potentially through improved uptake by the parasite or by overcoming resistance mechanisms. acs.org

Design and Synthesis of Novel Isometamidium Mesylate Analogues

Building on SAR insights, researchers are actively designing and synthesizing novel analogues of isometamidium. The process often begins with the chemical synthesis of a core structure, which can then be modified. ris.org.in For example, the synthesis of isometamidium typically involves the diazotization of m-amidinophenyl to create a diazonium salt, which is then coupled with a compound like ethidium (B1194527). evitachem.com

The development of new analogues aims to create compounds with superior properties, such as increased potency and a better safety profile. mdpi.com A study on benzothiazole (B30560) derivatives, for instance, identified that specific substitutions were critical for trypanocidal activity, leading to a lead compound with sub-nanomolar in vitro potency and high selectivity. acs.org While these are not direct isometamidium analogues, the principles of their design and synthesis are highly relevant.

The synthesis of novel analogues is a complex process that relies on advanced chemical techniques, including multi-step synthesis and the creation of complex heterocyclic compounds. ris.org.in The resulting compounds are then rigorously tested to evaluate their efficacy against trypanosomes.

Research on Advanced Drug Delivery Systems

A significant challenge with isometamidium is its delivery to the target parasites within the host. To address this, extensive research is being conducted on advanced drug delivery systems designed to improve the compound's performance.

Nanoformulations, which involve encapsulating the drug within nanoparticles, have emerged as a promising strategy to enhance the delivery and effectiveness of isometamidium. evitachem.com These formulations can improve the solubility of the drug and potentially reduce side effects. evitachem.comsmolecule.com

One study focused on the development of isometamidium chloride-loaded alginate gum acacia nanoparticles (ISM SANPs). nih.govmdpi.com These biodegradable and biocompatible polymers encapsulate the drug, allowing for its sustained release. nih.gov Research has shown that such nanoformulations can be more cytocompatible compared to the free drug. mdpi.comnih.gov Specifically, ISM SANPs were found to be biocompatible across various concentrations when tested on mammalian cells. smolecule.com

The evaluation of these nanoformulations includes assessing their physical and chemical stability, drug release profiles, and their effectiveness in cellular and animal models. innovareacademics.in The goal is to create a formulation that can deliver the drug more efficiently to the parasites while minimizing harm to the host's cells. nih.gov

Table 1: Comparison of Isometamidium Chloride (ISM) and ISM Nanoformulation (ISM SANPs) on DNA Damage

| Treatment Concentration (µg/mL) | Treatment Duration (hours) | DNA Damage (ISM) | DNA Damage (ISM SANPs) | Statistical Significance (p-value) |

| 100 | 24 | Significant | Not Significant | < 0.05 |

| 50 | 24 | Significant | Not Significant | < 0.05 |

| 25 | 24 | Significant | Not Significant | < 0.05 |

| 100 | 48 | Significant | Not Significant | < 0.05 |

| 50 | 48 | Significant | Not Significant | < 0.05 |

| 25 | 48 | Significant | Not Significant | < 0.05 |

Data adapted from a study on the genotoxic effects of ISM and ISM SANPs. nih.gov The table shows that while ISM caused significant DNA damage at all concentrations and durations, the nanoformulation (ISM SANPs) did not, indicating a better safety profile.

Solid lipid nanoparticles (SLNs) represent another advanced drug delivery system being investigated for isometamidium. innovareacademics.innih.gov SLNs are formulated from solid lipids and are known for their ability to encapsulate both hydrophilic and lipophilic drugs, offering controlled and targeted drug delivery. mdpi.com These carriers are generally considered non-toxic and biocompatible. nih.govfrontiersin.org

Research in this area focuses on preparing SLNs through methods like microemulsion at elevated temperatures, which upon cooling, form a suspension of solid nanoparticles. nih.gov The characteristics of the lipid used can significantly influence the formation and drug release properties of the SLNs. researchgate.net The solid, crystalline nature of the lipid core in SLNs can be modified to create nanostructured lipid carriers (NLCs), which may offer improved drug loading and stability. frontiersin.org

For hydrophilic cationic drugs like isometamidium, a challenge is achieving high drug loading within the lipid matrix. One approach involves forming a hydrophobic ion pair complex of the drug, which can then be more effectively encapsulated within the lipid nanoparticles. nih.gov This strategy has been shown to significantly increase the drug loading capacity. nih.gov

The primary goals of using SLNs are to protect the drug from degradation, control its release, and enhance its bioavailability. innovareacademics.inmdpi.com

Controlled-release formulations are designed to release the drug over an extended period, maintaining a steady concentration in the body. researchgate.netnih.goveijppr.com This can improve therapeutic efficacy and patient compliance by reducing the frequency of administration. mdpi.comamericanpharmaceuticalreview.com

For isometamidium, developing a long-acting formulation is highly desirable. Research has focused on creating lipid-based nanoformulations that can provide a protracted in vivo plasma drug concentration. nih.gov One study successfully developed long-acting isometamidium-docusate sodium complex-loaded lipid nanoparticles (LA ISMM-DS LNP). nih.gov This formulation demonstrated a sustained plasma concentration for seven days in vivo, with enhanced pharmacokinetic parameters such as a higher area under the curve (AUC) and mean residence time (MRT). nih.gov

The mechanisms governing drug release from these formulations can include diffusion, erosion of the polymer matrix, or swelling of the matrix. researchgate.netmdpi.com The choice of polymers and other excipients is critical in designing a formulation with the desired release profile. mdpi.com

Table 2: Pharmacokinetic Parameters of Free Isometamidium (ISM) vs. Long-Acting Lipid Nanoformulation (LA ISMM-DS LNP)

| Parameter | Free ISM | LA ISMM-DS LNP | Fold Increase |

| AUC (Area Under the Curve) | Lower | Enhanced | - |

| MRT (Mean Residence Time) | Shorter | Enhanced | - |

| t1/2 (Half-life) | Shorter | Enhanced | - |

| Cl (Clearance) | Higher | Reduced | - |

| Drug in Liver | Lower | 2.9-fold higher | 2.9 |

| Drug in Spleen | Lower | 4.2-fold higher | 4.2 |

| Drug in Lymph Nodes | Lower | 2.0-fold higher | 2.0 |

Data adapted from a study on a long-acting isometamidium nanoformulation. nih.gov The table highlights the improved pharmacokinetic profile and enhanced targeting to reticuloendothelial system (RES) organs with the nanoformulation.

A more sophisticated approach to drug delivery involves targeting the drug specifically to the parasite, thereby increasing efficacy and reducing off-target toxicity. One such strategy is the use of antibody-drug conjugates (ADCs). evitachem.comnih.govresearchgate.net

In this approach, a potent cytotoxic agent is linked to a monoclonal antibody that specifically recognizes a surface receptor on the trypanosome. nih.govresearchgate.net For example, the haptoglobin-haemoglobin receptor (HpHbR) on the surface of Trypanosoma brucei has been exploited as a target. nih.govresearchgate.net An antibody designed to bind to this receptor can be conjugated to a toxin. nih.govresearchgate.net Once the ADC binds to the receptor, it is internalized by the parasite, releasing the toxin and killing the cell. nih.govresearchgate.net

Research has shown that an ADC targeting the HpHbR, conjugated to a pyrrolobenzodiazepine (PBD) toxin, was highly effective at killing T. brucei in vitro at picomolar concentrations. nih.govresearchgate.net This approach demonstrates the potential for highly specific and potent anti-trypanosomal therapies, representing a significant advancement over non-targeted drug administration. nih.govresearchgate.netyork.ac.uk

Efficacy Research in Experimental Parasite and Animal Models

In Vitro Trypanocidal Activity Studies

In vitro studies are fundamental in determining the direct effect of isometamidium (B1672257) on trypanosomes, allowing for the assessment of its intrinsic activity and the identification of potential resistance.

Isometamidium has demonstrated significant in vitro activity against a range of economically important trypanosome species. Studies have shown its efficacy against Trypanosoma congolense, Trypanosoma brucei, Trypanosoma vivax, and Trypanosoma evansi. nih.govnih.govnih.govnih.gov Research has also extended to other protozoan parasites, such as Cryptobia salmositica, a hemoflagellate affecting fish, where isometamidium chloride was found to be cryptobiacidal at low concentrations. nih.gov

The in vitro effects on C. salmositica include a rapid accumulation in the kinetoplast, leading to the disruption and decatenation of kinetoplast DNA. nih.gov This mechanism is believed to be central to its trypanocidal action. Furthermore, exposure to the drug resulted in decreased oxygen consumption and increased production of glycolysis products in C. salmositica, suggesting mitochondrial damage. nih.gov

In studies on T. vivax, isometamidium chloride inhibited the growth of drug-sensitive insect forms, leading to their death after several days of cultivation in its presence. nih.gov However, isometamidium-resistant stocks of T. vivax were able to continue growing at similar concentrations, highlighting the challenge of drug resistance. nih.gov The development of metacyclic forms was also inhibited in drug-sensitive, but not in drug-resistant, strains at certain concentrations. nih.gov

For T. evansi, in vitro tests have been used to determine the sensitivity of various clones to isometamidium chloride, among other trypanocides. nih.gov These studies help in understanding the spectrum of activity and identifying clones with reduced susceptibility.

A variety of in vitro assays are employed to quantify the efficacy of isometamidium and to determine the susceptibility of different trypanosome populations. These methodologies are crucial for surveillance of drug resistance and for the initial screening of potential new trypanocidal compounds.

One common approach involves incubating trypanosomes with a range of drug concentrations and then assessing their viability. ilri.org For instance, in one method, in vitro-derived metacyclic T. congolense were incubated with various concentrations of isometamidium for 48 hours. ilri.org Their subsequent viability was assessed by transferring them to cultures containing bovine endothelial-cell monolayers. ilri.org The sensitivity is often expressed as the Minimum Effective Concentration (MEC100), which is the lowest drug concentration that kills 100% of the trypanosome population within a specific timeframe. nih.govilri.org

Another metric used is the Maximum Tolerated Concentration (MTC100), defined as the highest concentration at which trypanosomes can multiply at the same rate as untreated controls over a 48-hour period. nih.gov These values provide a quantitative measure of the drug's effect.

The correlation between in vitro results and in vivo resistance is a key area of investigation. For T. congolense, a close correlation has been observed between the known level of resistance in vivo and the ability of trypanosomes to remain infective after in vitro incubation with isometamidium. nih.gov This suggests that in vitro assays can be a reliable and simpler method for detecting drug resistance. nih.gov

However, for T. evansi and T. equiperdum, resistance to isometamidium chloride observed in vivo was not always replicated in vitro, suggesting that factors such as drug bioavailability or biotransformation in the host may play a significant role. nih.gov

The development of semi-automated microtesting methods allows for the quantitative assessment of antitrypanosomal activity in vitro, providing a more high-throughput approach to drug sensitivity screening. cabidigitallibrary.org

Interactive Data Table: In Vitro Efficacy of Isometamidium Chloride Against Trypanosoma congolense

| Isolate/Stock | In Vivo Status | Minimum Effective Concentration (MEC100) (ng/mL) |

| IL 1180 | Highly Sensitive | 10 |

| IL 3343 | Resistant | 1000 |

| IL 3344 | Resistant | 2000 |

| KE 2887 | Highly Resistant | >100 |

| CP 81 | Highly Resistant | >100 |

Source: ilri.org

Assessment of Efficacy Against Various Trypanosoma Species (e.g., T. congolense, T. brucei, T. vivax, T. evansi, C. salmositica)

In Vivo Efficacy Research in Animal Models (e.g., Mice, Cattle, Sheep, Goats, Equines)

In vivo studies in various animal models are essential to evaluate the prophylactic and curative efficacy of isometamidium under conditions that more closely mimic natural infection. These studies provide insights into the drug's performance in a complex biological system.

The prophylactic or preventive effect of isometamidium has been a major focus of in vivo research, particularly in cattle. fao.org In a controlled experiment, cattle treated with isometamidium and subsequently challenged with tsetse flies infected with drug-sensitive T. congolense were protected from infection for a significant period. fao.org

The duration of protection is a key parameter in these studies. For instance, intramuscular injection of isometamidium provided an average protection period of 5.7 months in one study. fao.org The development of sustained-release devices (SRDs) containing isometamidium has been shown to significantly extend this prophylactic period. In one experiment, an isometamidium-SRD extended the protection period by a factor of 3.2 compared to intramuscular injection. nih.gov A field evaluation of such SRDs in cattle under heavy tsetse fly challenge confirmed a significantly lower incidence of trypanosomiasis compared to intramuscularly treated and control groups. nih.gov Eight months post-treatment, the cumulative infection rates were 27.7% in the SRD group, 58.5% in the intramuscular injection group, and 77.4% in the control group. nih.gov

Studies in sheep have also been conducted to investigate factors that may influence the duration of prophylaxis. One such study examined the effect of nutrient intake on the prophylactic efficacy of isometamidium against T. congolense infection. gla.ac.uk

The curative or therapeutic efficacy of isometamidium has been evaluated in various animal models infected with different trypanosome species. In mice experimentally infected with T. evansi, treatment with isometamidium chloride at the peak of parasitemia led to a temporary clearance of trypanosomes, but relapses were observed. nih.gov A subsequent treatment with a higher dose was required to achieve a complete cure in this model. nih.gov Another study in mice infected with Ethiopian strains of T. evansi (both type A and type B) found that isometamidium chloride failed to cure the infections, suggesting innate resistance in these strains. plos.org

In rats experimentally infected with T. evansi, isometamidium hydrochloride demonstrated a dose-dependent curative efficacy. cabidigitallibrary.org Higher doses were more effective in clearing the infection, and a re-treatment was necessary to cure resurgent parasitemia. cabidigitallibrary.org

Studies in cattle experimentally infected with T. vivax have demonstrated the therapeutic efficacy of isometamidium chloride. nih.gov In one such study, a 100% therapeutic efficacy was observed. nih.gov Similarly, in dairy cows naturally infected with T. vivax during an outbreak, treatment with isometamidium chloride was effective. mdpi.com

In goats experimentally infected with T. congolense, treatment with isometamidium chloride significantly reduced parasitemia compared to infected but untreated controls. biorxiv.org

Comparative studies are crucial for positioning isometamidium relative to other available trypanocidal drugs. In a study assessing the protective efficacy against natural trypanosome infections in cattle in Uganda, there was no statistical difference in the mean time to infection for animals treated with isometamidium chloride or diminazene (B1218545) aceturate. nih.gov This suggests that under those specific conditions, the protective effect of both drugs was comparable. nih.gov

In rabbits experimentally infected with Trypanosoma brucei brucei, a combination of diminazene aceturate and isometamidium chloride was found to have a better therapeutic effect than diminazene aceturate alone. researchgate.net

A study in goats comparing the efficacy of isometamidium chloride and diminazene aceturate against T. congolense isolates showed that both drugs initially reduced parasitemia, but relapses occurred, indicating potential resistance issues. biorxiv.org

In mice infected with various Ethiopian T. evansi stocks, isometamidium chloride and homidium chloride failed to provide a cure, whereas melarsamine hydrochloride and one formulation of diminazene diaceturate were effective. plos.org This highlights the importance of selecting the appropriate trypanocide based on the specific trypanosome strain and its known drug sensitivity profile.

Interactive Data Table: Comparative Prophylactic Efficacy in Cattle

| Treatment Group | Average Protection Period (Months) | Range (Months) |

| Isometamidium (Intramuscular) | 5.7 | 4-7 |

| Isometamidium (Sustained-Release Device) | 20 | 18-22 |

| Homidium (Intramuscular) | 3 | 2-4 |

| Homidium (Sustained-Release Device) | 8.3 | 5-10 |

Curative Efficacy Evaluation in Experimentally Infected Models

Research on Chemo-sensitization and Combination Therapies

The emergence and spread of trypanosome strains resistant to isometamidium have significantly compromised its effectiveness, threatening livestock health and economic stability in affected regions. plos.org This has prompted extensive research into strategies that can restore the efficacy of existing trypanocides. A key area of this research focuses on chemo-sensitization and combination therapies, where isometamidium is co-administered with other compounds to overcome resistance mechanisms and enhance its trypanocidal activity. nih.govnih.gov

Research has demonstrated that certain antibiotics, which are not typically trypanocidal on their own, can act synergistically with isometamidium, effectively re-sensitizing resistant trypanosomes to the drug. nih.gov This approach has been investigated in both laboratory and animal models, yielding promising results for the treatment of infections caused by drug-resistant Trypanosoma congolense. plos.orgnih.gov

Studies have explored the combination of isometamidium chloride (ISM) with tetracyclines and enrofloxacin. nih.gov In one key study, mice were experimentally infected with ISM-resistant T. congolense clones. The results showed that while treatment with tetracycline (B611298) (TC) alone had no significant effect on survival time compared to the untreated control group, the combination of ISM and TC led to a significantly longer survival time than treatment with ISM alone. plos.orgnih.gov Even in the face of resistance, ISM treatment appeared to impair parasite development, but the addition of an antibiotic significantly enhanced this effect. plos.org

Table 1: Effect of Isometamidium (ISM) and Tetracycline (TC) Combination on Survival of Mice Infected with ISM-Resistant T. congolense A summary of findings from experimental treatment groups.

| Treatment Group | Description | Observed Effect on Survival Time | Source |

|---|---|---|---|

| Control (Untreated) | Infected with ISM-resistant T. congolense, no treatment. | Baseline survival time. | plos.org |

| Tetracycline (TC) Only | Treated only with tetracycline. | No significant difference in survival compared to control. | plos.org |

| Isometamidium (ISM) Only | Treated only with isometamidium. | Significantly longer survival than the untreated control group. | plos.orgnih.gov |

| ISM + TC Combination | Treated with both isometamidium and tetracycline. | Significantly longer survival than the ISM-only group. | plos.orgnih.gov |

These findings were further evaluated in cattle infected with the same resistant T. congolense strain. In these experiments, all animals treated with ISM alone became parasitemic, confirming the resistance. plos.orgnih.gov However, when ISM was combined with either oxytetracycline (B609801) or enrofloxacin, 50% of the animals in each group were cured. plos.orgnih.gov The combination therapy also resulted in a significantly longer prepatent period and a reduced impact on the haematocrit of the infected animals compared to those treated with only ISM. plos.orgnih.gov

Table 2: Efficacy of Isometamidium (ISM) in Combination with Antibiotics in Cattle Infected with ISM-Resistant T. congolense

| Treatment Group | Cure Rate | Effect on Prepatent Period (vs. ISM only) | Effect on Haematocrit (vs. ISM only) | Source |

|---|---|---|---|---|

| ISM Only | 0% | Baseline | Baseline impact | plos.orgnih.gov |

| ISM + Oxytetracycline | 50% | Significantly longer | Significantly lower impact | plos.orgnih.gov |

| ISM + Enrofloxacin | 50% | Significantly longer | Significantly lower impact | plos.orgnih.gov |

Another significant combination strategy involves the use of isometamidium with another trypanocide, diminazene aceturate, often referred to as a "sanative pair". frontiersin.orgcabidigitallibrary.org In an experimental study using rabbits infected with Trypanosoma brucei brucei, the combination therapy demonstrated a synergistic effect. cabidigitallibrary.org While both the ISM-only and the combination treatment groups showed reversal of the depression in haematological values, the recovery was significantly faster in the group receiving the sanative pair, with improvements observed by day 7 post-treatment, compared to day 21 for the group receiving only isometamidium. cabidigitallibrary.org

Combination therapy is a primary strategy for overcoming established trypanocidal drug resistance. Research has shown that using two drugs in combination, or even administering repeated doses of a single drug, can be highly effective against trypanosome strains that are resistant to standard single-dose treatments. sua.ac.tz

A pivotal study in mice infected with a T. congolense strain resistant to both diminazene aceturate and isometamidium chloride highlighted the power of this approach. sua.ac.tz Single-dose treatments with either drug resulted in very low cure rates. sua.ac.tz However, when the two drugs were used in combination, the cure rate was exceptionally high. sua.ac.tz Furthermore, administering two doses of a single drug at a 48-hour interval also proved significantly more effective than a single dose. sua.ac.tz

Table 3: Efficacy of Combination and Repeat-Dose Therapy against Drug-Resistant T. congolense in Mice